![molecular formula C30H52N10O7 B1200592 (2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide CAS No. 107288-22-2](/img/structure/B1200592.png)
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
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Overview
Description
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide is a natural product found in Trichonephila clavata with data available.
Scientific Research Applications
Deferoxamine and Endoplasmic Reticulum Stress
Deferoxamine (DFA), a chelating agent, is utilized for removing excess iron from the body and reducing organ and tissue damage. A study by Youngbum Yoo et al. (2008) found that DFA enhances iron regulatory protein 1 (IRP1) expression and its endoplasmic reticulum (ER) membrane-binding activity, similar to what occurs in hypoxia, an ER stress, in cultured cells. The study suggests that DFA promotes ER stress through an ER signal pathway, highlighting its impact on cellular stress mechanisms (Youngbum Yoo, K. Lee, Seung-Whan Kim, Kisang Kwon, T. Goo, O. Kwon, 2008).
Asymmetric Syntheses and Derivatives
Research by A. Gaucher et al. (1994) explored the total asymmetric syntheses of (1S,2S)-norcoronamic acid and (1R,2R)- and (1S,2S)-coronamic acids. They studied the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles and highlighted the synthesis process's efficiency and selectivity. The study provides insights into the synthesis and potential applications of these compounds in various scientific fields (A. Gaucher, J. Ollivier, J. Marguerite, R. Paugam, J. Salaün, 1994).
Interaction of Diaminoimidazoles with Ethoxymethylene-Containing Compounds
The interaction of 1, 2-diaminoimidazole with ethoxymethylene-containing derivatives was studied by Dmitry, Yurievich, Vandyshev, et al. (2015). The research determined that these interactions lead to linearly linked products and further cyclization of linear intermediates presented challenges for individualizing derived substances. This study provides a foundational understanding of the chemical interactions and potential for developing new compounds (Dmitry, Yurievich, Vandyshev, Khidmet, Safarovich, Shikhaliyev, Andrey, Potapov, 2015).
properties
CAS RN |
107288-22-2 |
---|---|
Product Name |
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
Molecular Formula |
C30H52N10O7 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C30H52N10O7/c31-22(7-6-15-39-30(33)34)28(46)37-14-5-4-11-35-16-10-26(44)36-12-2-1-3-13-38-29(47)23(19-25(32)43)40-27(45)17-20-8-9-21(41)18-24(20)42/h8-9,18,22-23,35,41-42H,1-7,10-17,19,31H2,(H2,32,43)(H,36,44)(H,37,46)(H,38,47)(H,40,45)(H4,33,34,39)/t22-,23-/m0/s1 |
InChI Key |
FWMLZLXWSGWYGY-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)C(CCCN=C(N)N)N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)C(CCCN=C(N)N)N |
synonyms |
NSTX-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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